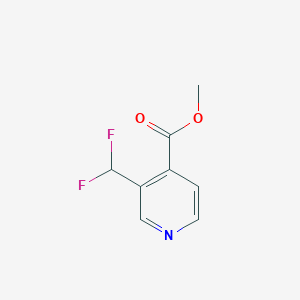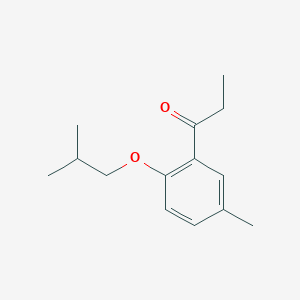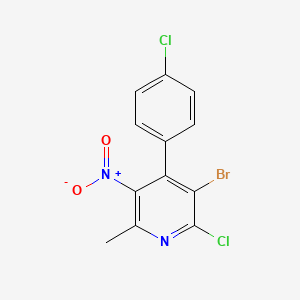
3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine is a complex organic compound with a unique structure that includes bromine, chlorine, and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a pyridine derivative, followed by the introduction of a nitro group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and yield.
化学反应分析
Types of Reactions
3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of derivatives with different functional groups.
Reduction: Conversion of the nitro group to an amine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
科学研究应用
3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine depends on its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various chemical interactions, potentially affecting biological pathways and molecular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 3-Bromo-2-chloro-4-(4-chlorophenyl)pyridine
- 3-Bromo-2-chloro-4-picoline
- 3-Bromo-2-chloro-4-(4-chloro-phenyl)-6-methyl-pyridine
Uniqueness
3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine stands out due to its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it a valuable compound for targeted research and applications in various scientific fields.
属性
分子式 |
C12H7BrCl2N2O2 |
|---|---|
分子量 |
362.00 g/mol |
IUPAC 名称 |
3-bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine |
InChI |
InChI=1S/C12H7BrCl2N2O2/c1-6-11(17(18)19)9(10(13)12(15)16-6)7-2-4-8(14)5-3-7/h2-5H,1H3 |
InChI 键 |
BKSJZAYROMNSIZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=N1)Cl)Br)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


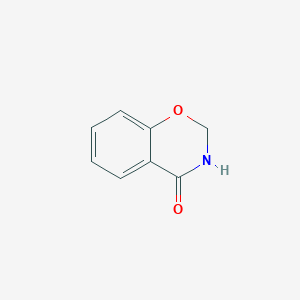

![(2R)-3-(4,4-difluorocyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12999898.png)
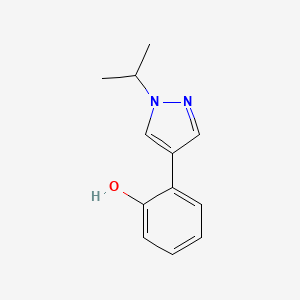
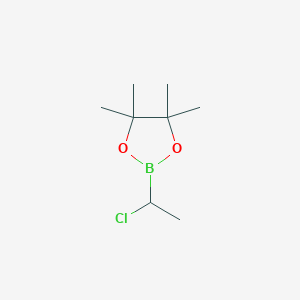
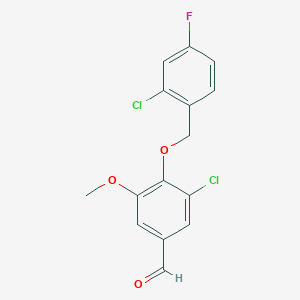
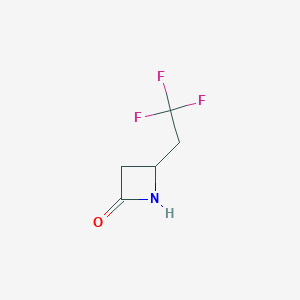
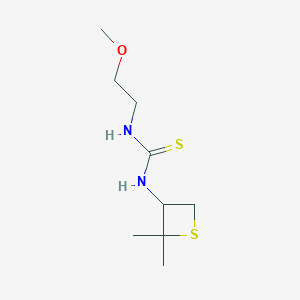
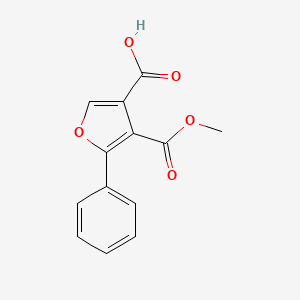
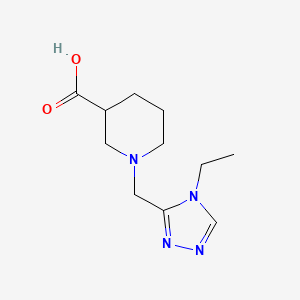
![3-Fluorobicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B12999954.png)
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B12999958.png)
